molecular formula C8H18N2O B3023099 2-(1-Methyl-piperidin-4-ylamino)-ethanol CAS No. 56709-51-4

2-(1-Methyl-piperidin-4-ylamino)-ethanol

Cat. No.: B3023099
CAS No.: 56709-51-4
M. Wt: 158.24 g/mol
InChI Key: JOXBDJWQOVQCOT-UHFFFAOYSA-N
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Description

2-(1-Methyl-piperidin-4-ylamino)-ethanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and drug discovery due to their biological activity and structural diversity . This compound, in particular, has a piperidine ring substituted with a methyl group and an ethanolamine moiety, making it a versatile intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-piperidin-4-ylamino)-ethanol typically involves the reaction of 1-methylpiperidine with ethylene oxide under controlled conditions. The reaction proceeds as follows:

    Starting Materials: 1-methylpiperidine and ethylene oxide.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, at a temperature range of 50-70°C.

    Procedure: Ethylene oxide is added dropwise to a solution of 1-methylpiperidine in an appropriate solvent, such as ethanol or methanol, under stirring. The reaction mixture is then heated to the desired temperature and maintained for several hours until the reaction is complete.

    Workup: The reaction mixture is cooled, and the product is isolated by extraction with an organic solvent, followed by purification using techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-piperidin-4-ylamino)-ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ethanolamine moiety can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ethanolamine derivatives.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-piperidin-4-ylamino)-ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and ethanolamine moiety allow the compound to form stable hydrophobic and hydrogen bonding interactions with the active sites of these targets . This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-piperidin-4-ylamine: Similar structure but lacks the ethanolamine moiety.

    2-(1-Methyl-piperidin-4-ylamino)-acetic acid: Contains an acetic acid group instead of an ethanolamine moiety.

    1-Methyl-piperidin-4-ylmethanol: Similar structure but with a methanol group instead of ethanolamine.

Uniqueness

2-(1-Methyl-piperidin-4-ylamino)-ethanol is unique due to the presence of both the piperidine ring and the ethanolamine moiety, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound in research and industry .

Properties

IUPAC Name

2-[(1-methylpiperidin-4-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-10-5-2-8(3-6-10)9-4-7-11/h8-9,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXBDJWQOVQCOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390050
Record name 2-(1-Methyl-piperidin-4-ylamino)-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942205-82-5
Record name 2-(1-Methyl-piperidin-4-ylamino)-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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